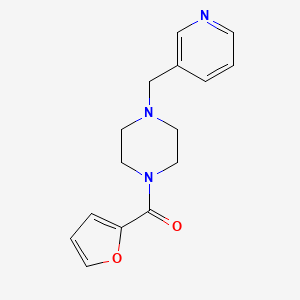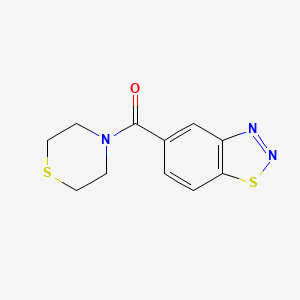
5-(4-thiomorpholinylcarbonyl)-1,2,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Organization in Liposome Systems
Dipalmitoylphosphatidylcholine (DPPC) liposome systems incorporating compounds from the 1,3,4-thiadiazole group, specifically 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C7), were studied to understand their spectroscopic properties and molecular organization. Fluorescence measurements indicated multiple emission bands, correlating with changes in DPPC's phase transition. The study found that compounds with longer alkyl substituents interacted with both the lipid polar head region and the lipid hydrocarbon chains, while those with shorter substituents showed stronger interactions with the membrane's polar region. These interactions and the resulting fluorescence effects were tied to molecular aggregation phenomena, which are significant for understanding the compounds' behavior in biologically relevant samples (Kluczyk et al., 2016).
Donor-Acceptor Polymers for Solar Cells
A study on donor-acceptor low band gap polymers for bulk heterojunction (BHJ) photovoltaics utilized 4,7-Di(thiophen-2-yl)benzothiadiazole (DTBT) to investigate the effect of positioning alkyl chains on the properties of polymers. The research explored various modified DTBT units with alkyl side chains, revealing that their placement significantly affected the polymers' solubility and efficiency. This systematic study contributes to the optimization of photovoltaic materials for enhanced solar energy conversion (Zhou et al., 2010).
Antiproliferative and Antimicrobial Properties of Schiff Bases
Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their DNA protective abilities and antimicrobial activities. Compounds demonstrated significant biological properties, including high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. These findings highlight the potential of such compounds in developing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Angiotensin II Receptor Antagonistic Activities
The synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres were described, focusing on their angiotensin II (AII) receptor antagonistic activities. The study presented compounds with significant in vitro and in vivo activities, highlighting the potential of these derivatives as nonpeptide AII receptor antagonists (Kohara et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
1,2,3-benzothiadiazol-5-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-11(14-3-5-16-6-4-14)8-1-2-10-9(7-8)12-13-17-10/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPVDWYEWQQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

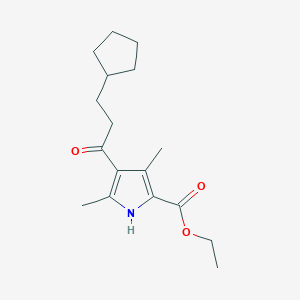
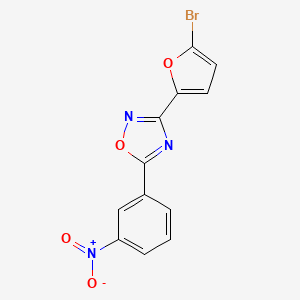
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
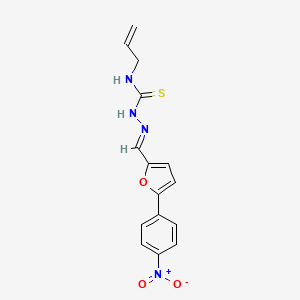
![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

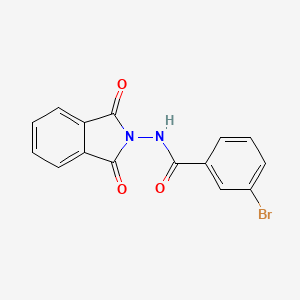
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)
![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)
